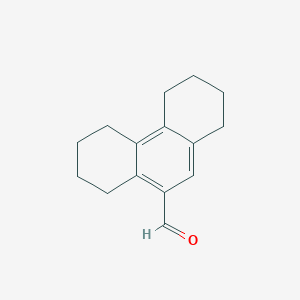

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3,4,5,6,7,8-Octahydrophenanthrene is a polyaromatic hydrocarbon . It has the molecular formula C14H18 and a molecular weight of 186.2927 .

Synthesis Analysis

The synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene has been reported from 5,6,7,8-tetrahydro-gamma-oxonaphthalene-2-butyric acid .Molecular Structure Analysis

The molecular structure of 1,2,3,4,5,6,7,8-Octahydrophenanthrene can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The boiling point of 1,2,3,4,5,6,7,8-Octahydrophenanthrene is 568.2 K . More detailed thermochemical data and phase change data can be found in the NIST Chemistry WebBook .Aplicaciones Científicas De Investigación

Synthesis Methods

Cycloaddition Approaches : Cycloaddition techniques involving 1,1'-bicyclohexenyl and perhalocyclopropenes have been utilized to create derivatives of octahydrophenanthrene-9-carbaldehyde. These processes result in compounds such as la,1b,2,-3,4,5,6,7,8,9,9a,9b-dodecahydrocyclopropa[/]phenanthrenes, which upon further reaction, yield octahydrophenanthrene-9-carbaldehyde (Halton & Officer, 1983).

One-Pot Synthesis Techniques : Efficient one-pot synthesis methods have been developed for producing derivatives of octahydrophenanthrene-9-carbaldehyde, notably 9-aryl/alkyl-octahydroxanthene-1,8-diones. These methods emphasize simplicity, high atom-economy, and eco-friendliness (Verma et al., 2011).

Enantioselective Synthesis : Organocatalytic reactions have been used for the enantioselective synthesis of highly functionalized octahydrophenanthrene derivatives. These processes offer high diastereoselectivity and enantioselectivity, demonstrating potential in synthesizing complex organic structures (Hong et al., 2009).

Chemical Transformations and Properties

Tautomerism Studies : Investigations into the tautomerism of aromatic α-hydroxy carbaldehyde anils, related to octahydrophenanthrene-9-carbaldehyde, have been conducted using spectroscopic methods and calculations. These studies provide insights into the structural dynamics of such compounds (Alarcón et al., 1995).

Ring Transformations : Research into acid-catalyzed ring closures and transformations of related carbaldehydes has revealed pathways to various novel structures, demonstrating the versatility of octahydrophenanthrene derivatives in organic synthesis (Bertha et al., 1998).

Photophysical Properties : The optical behaviors of xanthenediones, structurally related to octahydrophenanthrene-9-carbaldehyde, have been investigated, indicating potential applications in materials science and photophysics (Verma et al., 2011).

Novel Synthesis Routes

Domino Reactions : Innovative domino reactions have been employed for the synthesis of derivatives like 3,5-disubstituted-4-aminothiophene-2-carbaldehyde. These methodologies highlight efficient, direct synthesis routes for complex molecules (Chen et al., 2014).

Cyclization Techniques : Cyclization of specific compounds has led to the creation of octahydrophenanthrene derivatives, revealing new pathways for synthesizing these complex structures (Wilamowski et al., 1995).

Copper-Catalyzed Oxidative Coupling : This approach has been used to synthesize imidazole-5-carbaldehydes, illustrating the adaptability of octahydrophenanthrene frameworks in catalysis-driven synthetic processes (Li et al., 2015).

Propiedades

IUPAC Name |

1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOXPCSHKNEBCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C3CCCCC3=C(C=C2C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2460762.png)

![8-chloro-2-(6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2460766.png)

![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2460769.png)

![3-(2-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2460770.png)

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2460772.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2460776.png)

![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2460782.png)

![3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2460785.png)